molecular formula C9H5Cl2F3O2 B6341228 Ethyl 3,5-dichloro-2,4,6-trifluorobenzoate CAS No. 1214325-38-8

Ethyl 3,5-dichloro-2,4,6-trifluorobenzoate

Cat. No.: B6341228
CAS No.: 1214325-38-8
M. Wt: 273.03 g/mol
InChI Key: FQXKSEUVVJGKAQ-UHFFFAOYSA-N
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Description

Ethyl 3,5-dichloro-2,4,6-trifluorobenzoate is an organic compound with the molecular formula C9H5Cl2F3O2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms, and the carboxylic acid group is esterified with an ethyl group

Mechanism of Action

Biochemical Pathways

The compound “3,5-Dichloro-2,4,6-trifluoro-benzoic acid ethyl ester, 97%” is known to be used in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The compound may act as an organoboron reagent in this process . The downstream effects of this reaction include the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis.

Pharmacokinetics

The compound’s log kow value, an indicator of its lipophilicity, is estimated to be 269 . This suggests that the compound may have moderate bioavailability, as compounds with Log Kow values between 1 and 3 are generally well absorbed.

Result of Action

As a potential organoboron reagent in suzuki–miyaura (sm) cross-coupling reactions, it may contribute to the formation of new carbon-carbon bonds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “3,5-Dichloro-2,4,6-trifluoro-benzoic acid ethyl ester, 97%”. For instance, the compound’s volatility from water is estimated to be 6.15E-006 atm-m3/mole , suggesting that it may evaporate into the air from water surfaces. Furthermore, its persistence time in various environmental compartments (air, water, soil, sediment) ranges from 4.14e+003 hours in air to 3.89e+004 hours in sediment , indicating that it may persist in the environment for extended periods.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,5-dichloro-2,4,6-trifluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 3,5-dichloro-2,4,6-trifluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and advanced purification techniques can be employed to achieve high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dichloro-2,4,6-trifluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

    Oxidation and Reduction: Strong oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products

    Substitution: Products depend on the nucleophile used; for example, substitution with methoxide yields methoxy derivatives.

    Hydrolysis: The major products are 3,5-dichloro-2,4,6-trifluorobenzoic acid and ethanol.

Scientific Research Applications

Ethyl 3,5-dichloro-2,4,6-trifluorobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Ethyl 3,5-dichloro-2,4,6-trifluorobenzoate can be compared with other similar compounds such as:

    Ethyl 2,4,6-trifluorobenzoate: Lacks chlorine atoms, resulting in different reactivity and applications.

    Ethyl 3,5-dichloro-4-hydroxybenzoate: Contains a hydroxyl group instead of fluorine atoms, leading to different chemical properties.

    Ethyl 3,6-dichloro-2-fluorobenzoate:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

ethyl 3,5-dichloro-2,4,6-trifluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2F3O2/c1-2-16-9(15)3-6(12)4(10)8(14)5(11)7(3)13/h2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXKSEUVVJGKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C(=C1F)Cl)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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